molecular formula C14H10N2O6 B570052 4-Dehydroxy-2-hydroxy Olsalazine CAS No. 752188-68-4

4-Dehydroxy-2-hydroxy Olsalazine

Cat. No.: B570052
CAS No.: 752188-68-4
M. Wt: 302.242
InChI Key: MXSSQQQBVXWNMA-CHHVJCJISA-N
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Description

4-Dehydroxy-2-hydroxy Olsalazine is a derivative of olsalazine, a compound primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. This compound is characterized by its unique chemical structure, which includes an azo bond linking two aromatic rings. The presence of hydroxyl groups at specific positions on the aromatic rings contributes to its chemical reactivity and biological activity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Dehydroxy-2-hydroxy Olsalazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cyclooxygenase and lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, it interacts with various proteins involved in inflammatory pathways, thereby modulating the inflammatory response.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In epithelial cells of the colon, this compound exerts an anti-inflammatory action by inhibiting the production of pro-inflammatory cytokines . It also affects the expression of genes involved in the inflammatory response, thereby reducing inflammation at the cellular level. Furthermore, this compound impacts cellular metabolism by altering the metabolic flux of key metabolites involved in inflammatory pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to cyclooxygenase and lipoxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound modulates gene expression by interacting with transcription factors involved in the inflammatory response. This results in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes, thereby exerting its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that this compound maintains its anti-inflammatory effects for several weeks, but its activity diminishes over time due to degradation. In vitro and in vivo studies have demonstrated that the compound’s long-term effects on cellular function include sustained anti-inflammatory activity and reduced cellular proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation without causing significant adverse effects . At higher doses, this compound can cause dose-dependent diarrhea and other gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, and toxic effects become more pronounced. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an anti-inflammatory agent. This compound undergoes acetylation in the colonic epithelium to form N-acetyl-5-aminosalicylic acid, which is an active metabolite . The extent of acetylation depends on the transit time through the colon. Additionally, a small percentage of this compound is metabolized in the liver to form olsalazine-O-sulfate . These metabolic pathways are crucial for the compound’s therapeutic effects and its overall pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across the colonic epithelium via active transport mechanisms, allowing it to reach its target sites of action . Once inside the cells, this compound binds to intracellular proteins, facilitating its distribution to various cellular compartments. The compound’s localization and accumulation within the cells are essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and the nucleus of epithelial cells . Targeting signals and post-translational modifications direct this compound to specific cellular compartments, where it exerts its anti-inflammatory effects. The compound’s localization within the nucleus allows it to interact with transcription factors and modulate gene expression, further enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dehydroxy-2-hydroxy Olsalazine typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid for the diazotization step, and phenolic compounds for the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-Dehydroxy-2-hydroxy Olsalazine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo bond can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Aromatic amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-Dehydroxy-2-hydroxy Olsalazine has several applications in scientific research:

    Chemistry: Used as a model compound to study azo bond formation and cleavage.

    Biology: Investigated for its potential anti-inflammatory properties and effects on cellular pathways.

    Medicine: Explored for its therapeutic potential in treating inflammatory bowel diseases and other inflammatory conditions.

    Industry: Utilized in the synthesis of dyes and pigments due to its azo structure.

Comparison with Similar Compounds

Similar Compounds

    Olsalazine: The parent compound, used in the treatment of ulcerative colitis.

    Sulfasalazine: Another anti-inflammatory drug used for similar indications.

    Mesalamine: The active metabolite of olsalazine and sulfasalazine, directly used as a therapeutic agent.

Uniqueness

4-Dehydroxy-2-hydroxy Olsalazine is unique due to the specific positioning of hydroxyl groups on its aromatic rings, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds.

Properties

CAS No.

752188-68-4

Molecular Formula

C14H10N2O6

Molecular Weight

302.242

IUPAC Name

3-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H10N2O6/c17-11-5-4-7(6-9(11)14(21)22)15-16-10-3-1-2-8(12(10)18)13(19)20/h1-6,16,18H,(H,19,20)(H,21,22)/b15-7-

InChI Key

MXSSQQQBVXWNMA-CHHVJCJISA-N

SMILES

C1=CC(=C(C(=C1)NN=C2C=CC(=O)C(=C2)C(=O)O)O)C(=O)O

Synonyms

3-[2-(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxy-benzoic Acid;  3-[(3-Carboxy-4-hydroxyphenyl)azo]-2-hydroxy-benzoic Acid

Origin of Product

United States

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